molecular formula C8H10N2 B1343903 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine CAS No. 535935-84-3

6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine

Cat. No.: B1343903
CAS No.: 535935-84-3
M. Wt: 134.18 g/mol
InChI Key: BUJYYGHIOAAFOO-UHFFFAOYSA-N
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Description

6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine is a heterocyclic compound that features a bicyclic structure composed of a cyclopentane ring fused to a pyridine ring. This compound is of significant interest due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine typically involves multicomponent condensation reactions. One common method includes the condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine in the presence of alkylating agents and a base such as triethylamine . The reaction proceeds through the formation of intermediate compounds, which undergo intramolecular cyclotransamination to yield the target bicyclic structure .

Industrial Production Methods

Industrial production methods for this compound often involve similar multicomponent reactions but are optimized for large-scale synthesis. These methods may include the use of continuous flow reactors to enhance reaction efficiency and yield .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine is unique due to its specific bicyclic structure and the presence of an amine group, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2/c9-7-3-4-8-6(7)2-1-5-10-8/h1-2,5,7H,3-4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUJYYGHIOAAFOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1N)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50622938
Record name 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50622938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

535935-84-3
Record name 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50622938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of (5Z)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one oxime (320 mg) in methanol (20 ml) under N2 was added nickel chloride hexahydrate. The reaction mixture was cooled to −40° C. and sodium borohydride (817 mg) was slowly added over 30 min. The reaction mixture was warmed to ambient temperature for 1 h and silica gel was added. The reaction mixture was concentrated. MPLC chromatography was run using a biotage 25S column with 5-8% methanol/methylene chloride with 0.5% ammonium hydroxide to provide the title compound as an oil (197 mg, 68%):
Quantity
320 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
nickel chloride hexahydrate
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
817 mg
Type
reactant
Reaction Step Two
Yield
68%

Synthesis routes and methods II

Procedure details

A solution of 6,7-dihydro-[1]pyrindin-5-one O-methyl-oxime (5.43 g, 33.5 mmol) and Pd/C (150 mg) in TFA were hydrogenated under 50 psi for 14 hours. Filtration via celite and concentration afforded the title amine. Spectroscopic data: 1H NMR (300 MHz, CDCl3) δ 1.66-1.77 (m, 2H), 2.17-2.27 (m, 2H), 2.45-2.50 (m, 1H), 3.24-3.33 (m, 2H), 8.42-8.58 (m, 1H), 8.61-8.72 (m, 1H), 9.37-9.50 (m, 1H).
Name
6,7-dihydro-[1]pyrindin-5-one O-methyl-oxime
Quantity
5.43 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
150 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine
Reactant of Route 2
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine
Reactant of Route 3
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine
Reactant of Route 4
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine
Reactant of Route 5
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine
Reactant of Route 6
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine

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